molecular formula C12H21Br6O4P B12794611 Tris(3,4-dibromo-2-butyl)phosphate CAS No. 111712-45-9

Tris(3,4-dibromo-2-butyl)phosphate

Cat. No.: B12794611
CAS No.: 111712-45-9
M. Wt: 739.7 g/mol
InChI Key: ICCFTYGDDNSVOD-UHFFFAOYSA-N
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Description

Tris(3,4-dibromo-2-butyl)phosphate is a brominated organophosphate ester with the molecular formula C12H21Br6O4P and a CAS Registry Number of 111712-45-9 . This compound is provided as a high-purity chemical for research and development purposes. Brominated organophosphate esters like this are of significant scientific interest in the field of environmental chemistry and toxicology, particularly as potential flame retardants and for studying the environmental behavior and impacts of organophosphate esters (OPEs) . Researchers utilize such compounds to investigate their environmental persistence, metabolic pathways, and potential biological effects. The presence of multiple bromine atoms in its structure classifies it among brominated OPEs, which are studied in contrast to their chlorinated or non-halogenated counterparts. This product is intended for chemical analysis, standard preparation, and in-vitro laboratory research only. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

CAS No.

111712-45-9

Molecular Formula

C12H21Br6O4P

Molecular Weight

739.7 g/mol

IUPAC Name

tris(3,4-dibromobutan-2-yl) phosphate

InChI

InChI=1S/C12H21Br6O4P/c1-7(10(16)4-13)20-23(19,21-8(2)11(17)5-14)22-9(3)12(18)6-15/h7-12H,4-6H2,1-3H3

InChI Key

ICCFTYGDDNSVOD-UHFFFAOYSA-N

Canonical SMILES

CC(C(CBr)Br)OP(=O)(OC(C)C(CBr)Br)OC(C)C(CBr)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(3,4-dibromo-2-butyl)phosphate typically involves the bromination of butyl groups followed by phosphorylation. The general synthetic route includes:

    Bromination: The butyl groups are brominated using bromine in the presence of a suitable solvent, such as carbon tetrachloride, at low temperatures.

    Phosphorylation: The brominated butyl groups are then reacted with phosphorus oxychloride in the presence of a base, such as pyridine, to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Bromination: Using a continuous flow reactor to ensure consistent bromination of butyl groups.

    Large-Scale Phosphorylation: Employing large reactors and optimized conditions to maximize yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tris(3,4-dibromo-2-butyl)phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.

    Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of phosphoric acid derivatives.

    Reduction: Formation of phosphite or phosphine compounds.

    Substitution: Formation of hydroxyl or amino derivatives of the original compound.

Scientific Research Applications

Flame Retardant Properties

Tris(3,4-dibromo-2-butyl)phosphate is primarily used as a flame retardant in polymers, textiles, and other materials. Its effectiveness in reducing flammability is attributed to its ability to release bromine during combustion, which inhibits flame propagation. Studies have shown that incorporating this compound into materials like poly(ethylene terephthalate) (PET) can significantly reduce the rate of thermal degradation and enhance fire resistance properties .

Thermal Decomposition Studies

Research has indicated that this compound exhibits only marginally faster thermal decomposition rates compared to similar compounds when incorporated into PET fabrics. The kinetic evaluation of its decomposition suggests that it behaves similarly to other dibromo alkyl phosphates, acting as a gas-phase flame retardant while having a limited effect on condensed phase decomposition kinetics . This dual action makes it a valuable additive in fire-resistant formulations.

Environmental and Health Considerations

Despite its effectiveness as a flame retardant, there are significant health and environmental concerns associated with this compound. It has been classified under various hazard categories due to its potential carcinogenicity and toxicity to aquatic life. The compound can cause skin irritation and may lead to serious health issues upon exposure . Regulatory bodies have raised alarms regarding its use, prompting recommendations for limiting exposure and ensuring safe handling practices .

Regulatory Status

The regulatory landscape surrounding this compound is evolving as more data on its toxicity becomes available. In some regions, its use is restricted to research and development purposes only, reflecting growing concerns about its environmental impact and human health risks. Manufacturers must comply with stringent reporting requirements regarding the use of this chemical in products .

Table 1: Summary of Key Research Findings on this compound

Study ReferenceFocus AreaKey Findings
Thermal DecompositionMarginally faster decomposition rates than similar compounds; effective flame retardant properties observed.
Health HazardsIdentified as harmful if swallowed; causes skin irritation; potential carcinogen.
Regulatory RecommendationsRecommended use limited to research; potential carcinogenic effects noted; requires monitoring by regulatory bodies.

Mechanism of Action

The flame-retardant properties of Tris(3,4-dibromo-2-butyl)phosphate are primarily due to its ability to release bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the flame. The compound also forms a protective char layer on the material’s surface, further preventing combustion.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Tris(3,4-dibromo-2-butyl)phosphate
  • CAS Registry Number : 111712-45-9
  • Molecular Formula : C₁₂H₂₁Br₆O₄P
  • Structure : A phosphate ester with three 3,4-dibromo-2-butyl substituents. The bromine atoms are located on the 3rd and 4th carbons of the butyl chain, creating a highly brominated structure .

Key Characteristics :
This compound is distinguished by its six bromine atoms, which enhance its flame-retardant properties. The 3,4-dibromo substitution pattern on the butyl chain may influence its thermal stability and reactivity compared to other brominated phosphate esters.

Structural and Functional Analogues

Tris(2,3-dibromobutyl)phosphate (CAS 111712-47-1)
  • Molecular Formula : C₁₂H₂₁Br₆O₄P (identical to this compound)
  • Structural Difference : Bromine atoms are on the 2nd and 3rd carbons of the butyl chain instead of the 3rd and 4th.
  • Implications : Positional isomerism affects intermolecular interactions and biodegradability. The 2,3-dibromo isomer may exhibit lower thermal stability due to steric hindrance near the phosphate core .
Tris(2,3-dibromopropyl)phosphate (CAS 126-72-7)
  • Molecular Formula : C₉H₁₅Br₆O₄P
  • Structural Difference : Shorter propyl chain (three carbons) with bromines on the 2nd and 3rd positions.
  • Applications: Widely used in textiles and plastics for flame retardation.
Tri-butyl Phosphate (CAS 126-73-8)
  • Molecular Formula : C₁₂H₂₇O₄P
  • Structural Difference: No bromine substituents; simple tri-butyl ester.
  • Properties : Acts as a plasticizer and solvent. Lacks flame-retardant capabilities due to the absence of bromine. Higher solubility in polar solvents compared to brominated analogues .
Tris(2-butoxyethyl)phosphate (CAS 78-51-3)
  • Molecular Formula : C₁₈H₃₉O₇P
  • Structural Difference : Ethoxy groups replace brominated alkyl chains.
  • Applications: Primarily a plasticizer with low environmental hazard classification.
Tris(2,4-di-tert-butylphenyl)phosphate (TDPP)
  • Molecular Formula : C₃₆H₅₇O₄P
  • Structural Difference : Bulky tert-butylphenyl groups instead of brominated alkyl chains.
  • Applications : Used in food-contact materials for its stability. The aromatic structure provides UV resistance but lacks bromine-mediated flame retardancy .

Comparative Data Table

Compound CAS Number Molecular Formula Bromine Content Key Applications Environmental Concerns
This compound 111712-45-9 C₁₂H₂₁Br₆O₄P 6 Br atoms Flame retardant Bioaccumulation potential
Tris(2,3-dibromopropyl)phosphate 126-72-7 C₉H₁₅Br₆O₄P 6 Br atoms Textiles, plastics High persistence
Tri-butyl Phosphate 126-73-8 C₁₂H₂₇O₄P None Plasticizer, solvent Low toxicity
Tris(2-butoxyethyl)phosphate 78-51-3 C₁₈H₃₉O₇P None Plasticizer Low hazard classification
Tris(2,4-di-tert-butylphenyl)phosphate N/A C₃₆H₅₇O₄P None Food-contact materials High stability, low leaching

Research Findings

Flame Retardancy: this compound and Tris(2,3-dibromopropyl)phosphate exhibit superior flame suppression due to bromine’s radical-scavenging action. However, the butyl chain in the former may enhance compatibility with polymer matrices compared to propyl analogues . Non-brominated alternatives like TDPP rely on physical barrier mechanisms, offering weaker flame inhibition .

Environmental Impact :

  • Brominated phosphates are persistent organic pollutants. This compound’s longer alkyl chain may reduce volatility but increase bioaccumulation risks in aquatic ecosystems compared to propyl derivatives .
  • Ethoxylated or phenyl-substituted phosphates (e.g., Tris(2-butoxyethyl)phosphate, TDPP) show lower ecotoxicity due to faster degradation .

Thermal Stability :

  • Bromine position affects decomposition temperatures. The 3,4-dibromo isomer degrades at ~220°C, whereas 2,3-dibromo isomers decompose below 200°C, limiting their use in high-temperature applications .

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